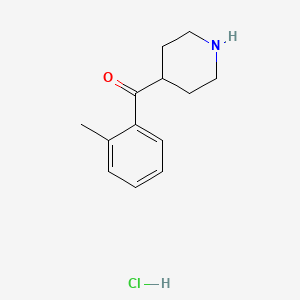
Piperidin-4-yl(o-tolyl)methanone hydrochloride
Overview
Description
Piperidin-4-yl(o-tolyl)methanone hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Piperidin-4-yl(o-tolyl)methanone hydrochloride, a compound featuring a piperidine ring and an o-tolyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- o-Tolyl Group : A tolyl group (methyl-substituted phenyl) positioned ortho to the ketone.
- Hydrochloride Salt Form : Enhances solubility and stability in aqueous solutions, making it suitable for pharmaceutical applications.
The exact mechanism of action for this compound is not fully elucidated; however, compounds with similar piperidine structures often exhibit interactions with various biological targets:
- Receptor Modulation : Piperidine derivatives are known to influence neurotransmitter receptors, potentially affecting CNS activity.
- Enzyme Interaction : These compounds can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies involving similar piperidine derivatives:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Piperidin derivative 1 | 0.0039 | S. aureus |
| Piperidin derivative 2 | 0.025 | E. coli |
Anticancer Activity
Some studies have explored the potential anticancer effects of piperidine derivatives. For instance, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways .
Case Studies and Research Findings
-
Pharmacokinetics and ADME :
- The absorption, distribution, metabolism, and excretion (ADME) profiles of piperidine derivatives suggest good bioavailability due to their lipophilic nature.
- Structure-Activity Relationship (SAR) :
- High-Throughput Screening :
Properties
IUPAC Name |
(2-methylphenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLGKUUWOKTASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















